N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide

Structure-Activity Relationship Electronic Effects Medicinal Chemistry

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide (CAS 62752-08-3) is a synthetic small molecule (MW 466.59, formula C22H18N4O2S3) belonging to the 1,3,5-triazine-substituted benzenesulfonamide class. Its structure features a central 1,3,5-triazine core substituted at the 4- and 6-positions with phenylsulfanyl (phenylthio) groups and at the 2-position via a sulfonamide linker to a 4-methylbenzene ring.

Molecular Formula C22H18N4O2S3
Molecular Weight 466.6 g/mol
CAS No. 62752-08-3
Cat. No. B13135100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide
CAS62752-08-3
Molecular FormulaC22H18N4O2S3
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4
InChIInChI=1S/C22H18N4O2S3/c1-16-12-14-19(15-13-16)31(27,28)26-20-23-21(29-17-8-4-2-5-9-17)25-22(24-20)30-18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24,25,26)
InChIKeyWOIMRLYEGLOISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide (CAS 62752-08-3): Compound Identity and Core Characteristics for Procurement Evaluation


N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide (CAS 62752-08-3) is a synthetic small molecule (MW 466.59, formula C22H18N4O2S3) belonging to the 1,3,5-triazine-substituted benzenesulfonamide class . Its structure features a central 1,3,5-triazine core substituted at the 4- and 6-positions with phenylsulfanyl (phenylthio) groups and at the 2-position via a sulfonamide linker to a 4-methylbenzene ring . Compounds within this broader chemotype—triazine-benzenesulfonamide hybrids—have been investigated as carbonic anhydrase inhibitors, anticancer agents, and antimicrobials [1]. However, published peer-reviewed biological data specific to CAS 62752-08-3 remain extremely limited; this Evidence Guide therefore relies heavily on class-level inference from structurally analogous triazine-sulfonamide conjugates to frame its potential differentiation.

Why Generic Substitution Fails: Non-Interchangeability of 1,3,5-Triazine-Sulfonamide Hybrids in Structure-Activity Applications


1,3,5-Triazine-benzenesulfonamide hybrids are highly modular scaffolds where even minor substitution changes at the triazine 4- and 6-positions or the benzenesulfonamide para-position can produce dramatic shifts in target selectivity, isoform inhibition profiles, and physicochemical properties [1]. For instance, within triazinyl-substituted benzenesulfonamide libraries, replacing amino acid substituents with phenylthio groups alters both steric bulk and electronic character at the triazine core, which directly impacts carbonic anhydrase isoform selectivity and binding mode [2]. The specific combination of two phenylsulfanyl groups (at positions 4 and 6) with a 4-methylbenzenesulfonamide moiety (at position 2) in CAS 62752-08-3 creates a unique spatial and electronic environment not replicated by the bromo-, iodo-, naphthalene-, or amino-acid-substituted analogs in the same CAS cluster (62752-XX-X series) . Consequently, even closely related compounds within this series cannot be assumed interchangeable for any structure-activity-dependent application; procurement decisions must consider the precise substitution pattern rather than generic class membership.

Quantitative Differentiation Evidence for CAS 62752-08-3: Head-to-Head and Class-Level Comparisons Against Structural Analogs


Para-Substituent Electronic Modulation: Methyl vs. Halogen and Naphthalene Analogs in the 62752-XX-X Series

CAS 62752-08-3 bears a 4-methyl substituent (electron-donating, σp = -0.17) on the benzenesulfonamide ring, which is expected to modulate the sulfonamide NH acidity and hydrogen-bonding capacity differently than the electron-withdrawing bromo (σp = +0.23, CAS 62752-11-8) or iodo (σp = +0.18, CAS 62752-XX-X) analogs, or the extended aromatic naphthalene-2-sulfonamide analog . While direct experimental pKa or binding data for CAS 62752-08-3 are not available in the peer-reviewed literature, class-level SAR on triazinyl-benzenesulfonamides demonstrates that para-substituent electronic character on the benzenesulfonamide ring correlates with carbonic anhydrase isoform selectivity and inhibitory potency [1]. The methyl group confers distinct lipophilicity (calculated logP ~4.5 vs. ~4.8 for bromo and ~5.2 for iodo analogs) and steric properties compared to halogenated or fused-ring analogs, providing a differentiated starting point for SAR exploration [2].

Structure-Activity Relationship Electronic Effects Medicinal Chemistry

Scaffold Differentiation: Phenylsulfanyl-Triazine vs. Amino Acid- and Amine-Substituted Triazine-Benzenesulfonamide Conjugates

The 4,6-bis(phenylsulfanyl) substitution on the triazine core of CAS 62752-08-3 is structurally distinct from the amino acid/amine-disubstituted triazine-benzenesulfonamide conjugates that dominate the carbonic anhydrase (CA) inhibitor literature [1]. In published CA inhibitor series, triazinyl-benzenesulfonamides with amino acid or amine substituents at the triazine 4- and 6-positions achieve low nanomolar Ki values against tumor-associated CA IX (e.g., Ki = 6.2–47 nM for select amino-acid substituted analogs) while maintaining moderate-weak inhibition of off-target cytosolic CA I and II [2]. The phenylsulfanyl groups in CAS 62752-08-3 introduce sulfur-based hydrophobic bulk that is predicted to alter the binding pose within the CA active site relative to amino-acid-substituted analogs—potentially shifting isoform selectivity or potency profiles, though this remains experimentally uncharacterized [3].

Carbonic Anhydrase Inhibition Scaffold Hopping Isoform Selectivity

Chemical Stability Advantage: Sulfide vs. Sulfonyl Analogs in the Triazine-Benzenesulfonamide Series

CAS 62752-08-3 incorporates phenylsulfanyl (thioether, -S-) linkages at the triazine 4- and 6-positions, in contrast to related compounds in the 62752 series that bear phenylsulfonyl (-SO2-) groups at equivalent positions (e.g., CAS 62752-18-5, 62752-21-0, and 62752-24-3) . The sulfide oxidation state is thermodynamically less stable toward oxidation than sulfone but offers distinct reactivity for downstream derivatization: the thioether can be selectively oxidized to sulfoxide or sulfone as a synthetic handle, whereas the pre-formed sulfone is chemically inert under similar conditions [1]. This redox gradation within the 62752 series enables researchers to select the oxidation state most appropriate for their application—CAS 62752-08-3 provides the reduced sulfide starting point, while the corresponding sulfonyl analogs (benchchem.com listings) offer the oxidized, metabolically more resistant form .

Chemical Stability Redox Susceptibility Compound Handling

Optimal Application Scenarios for Procuring CAS 62752-08-3: Evidence-Anchored Use Cases in Medicinal Chemistry, Chemical Biology, and SAR Exploration


Systematic Benzenesulfonamide Para-Substituent SAR Libraries on a Conserved 4,6-Bis(phenylsulfanyl)-Triazine Scaffold

For medicinal chemistry groups constructing a focused library to probe the impact of benzenesulfonamide para-substitution on biological target engagement, CAS 62752-08-3 (4-methyl) fills a critical electronic gap between electron-donating and electron-withdrawing substituents. When procured alongside the 4-bromo (CAS 62752-11-8), 4-iodo, and unsubstituted benzenesulfonamide analogs in the 62752-XX-X series, the methyl analog provides a Hammett σp of -0.17—the only electron-donating substituent in the commonly available series—enabling full electronic profiling across σp values from -0.17 to +0.23 within a conserved scaffold . This supports systematic QSAR model building where electronic character at the sulfonamide para-position is the primary variable.

Exploratory Carbonic Anhydrase Inhibitor Screening of Non-Amino-Acid Triazine Chemotypes

Published CA inhibitor SAR for triazine-benzenesulfonamide hybrids is overwhelmingly concentrated on amino acid- and amine-disubstituted triazine cores, which achieve selective nanomolar inhibition of tumor-associated isoforms CA IX and XII [1]. CAS 62752-08-3 represents a structurally orthogonal subseries where phenylsulfanyl groups replace the canonical amino acid/amine substituents. For CA inhibitor research groups seeking to diversify beyond amino-acid-based chemotypes—potentially accessing altered isoform selectivity, different binding modes, or improved physicochemical properties—this compound offers a commercially available, structurally validated entry point into an underexplored region of chemical space .

Redox-State-Dependent Chemical Biology Probe Development Using the Sulfide-to-Sulfone Oxidation Handle

The phenylsulfanyl (sulfide) groups at the triazine 4- and 6-positions in CAS 62752-08-3 can be selectively oxidized to the corresponding sulfoxide or sulfone, providing a controllable redox gradient within a single scaffold. This contrasts with the pre-formed sulfonyl analogs (CAS 62752-18-5, 62752-21-0, 62752-24-3) which are chemically locked at the sulfone oxidation state . For chemical biology applications—such as redox-sensitive cellular probe design, metabolic stability tuning via oxidation-state variation, or targeted covalent inhibitor development exploiting the nucleophilic sulfide—CAS 62752-08-3 provides a versatile starting material that the sulfone analogs cannot replicate.

Computational Chemistry and Molecular Docking Studies on Triazine-Sulfonamide Hybrids

The 4,6-bis(phenylsulfanyl) substitution pattern in CAS 62752-08-3 creates a sterically demanding, sulfur-rich hydrophobic environment around the triazine core that is computationally tractable yet structurally distinct from the amino-acid-substituted analogs dominating the published docking literature [1]. This compound can serve as a reference ligand for validating docking protocols on triazine-benzenesulfonamide targets (e.g., carbonic anhydrase isoforms, PI3Kα), offering a structurally novel chemotype to test scoring function generalizability beyond the training set of amino-acid-substituted inhibitors. Its commercial availability (97% purity, CheMenu CM1061645) supports reproducible computational-experimental feedback loops.

Quote Request

Request a Quote for N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.